molecular formula C25H47NO9 B1368845 AAL Toxin TB1

AAL Toxin TB1

Cat. No.: B1368845
M. Wt: 505.6 g/mol
InChI Key: CTXQVLLVFBNZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AAL Toxin TB1 is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups, an amino group, and a butanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AAL Toxin TB1 typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Heptadecan-5-yl Moiety:

    Attachment of the Butanedioic Acid Moiety: This step involves the esterification of butanedioic acid with the heptadecan-5-yl derivative.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete structure.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common techniques include:

    Catalytic Hydrogenation: To introduce hydrogen atoms into the molecule.

    Oxidation Reactions: Using oxidizing agents to introduce hydroxyl groups.

    Esterification: To form ester bonds between the heptadecan-5-yl derivative and butanedioic acid.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides or amines for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

AAL Toxin TB1 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, particularly in cell signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of AAL Toxin TB1 involves its interaction with specific molecular targets in biological systems. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]pentanedioic acid: Similar structure but with a pentanedioic acid moiety.

    2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]hexanedioic acid: Similar structure but with a hexanedioic acid moiety.

Uniqueness

The uniqueness of AAL Toxin TB1 lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C25H47NO9

Molecular Weight

505.6 g/mol

IUPAC Name

2-[2-(17-amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid

InChI

InChI=1S/C25H47NO9/c1-4-17(3)24(32)21(35-23(31)13-18(25(33)34)12-22(29)30)11-16(2)9-7-5-6-8-10-19(27)14-20(28)15-26/h16-21,24,27-28,32H,4-15,26H2,1-3H3,(H,29,30)(H,33,34)

InChI Key

CTXQVLLVFBNZKL-UHFFFAOYSA-N

SMILES

CCC(C)C(C(CC(C)CCCCCCC(CC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O

Canonical SMILES

CCC(C)C(C(CC(C)CCCCCCC(CC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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